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molecular formula C11H12N2O2 B8381297 (4-Methoxymethylbenzoylamino)-acetonitrile

(4-Methoxymethylbenzoylamino)-acetonitrile

Cat. No. B8381297
M. Wt: 204.22 g/mol
InChI Key: VBGOIWYJKBTRFQ-UHFFFAOYSA-N
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Patent
US04728665

Procedure details

Sodium hydroxide (18.868, 0.47M) was dissolved in water (150 ml) and added to a stirred mixture of aminoacetonitrile bisulphate (24.23 g, 0.157M) and 4-methoxymethyl benzoyl chloride (29.9 g, 0.157M) in ethyl acetate (150 ml). The reaction was stirred for 21/2 hours at room temperature, the ethyl acetate layer was separated off and the aqueous layer re-extracted with ethyl acetate. The ethyl acetate extracts were combined, dried over magnesium sulphate and evaporated to give a white solid. This was recrystallised from chloroform 80:100 petrol to give white plates, (24.5 gm), mpt 107°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S(=O)(=O)(O)O.[NH2:8][CH2:9][C:10]#[N:11].[CH3:12][O:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>O.C(OCC)(=O)C>[CH3:12][O:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:11][CH2:10][C:9]#[N:8])=[O:20])=[CH:17][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.23 g
Type
reactant
Smiles
S(O)(O)(=O)=O.NCC#N
Name
Quantity
29.9 g
Type
reactant
Smiles
COCC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 21/2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from chloroform 80:100 petrol
CUSTOM
Type
CUSTOM
Details
to give white plates, (24.5 gm), mpt 107°-108° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COCC1=CC=C(C(=O)NCC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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